

Technical Guide: (4-Hydroxy-3-methylphenyl)boronic Acid Solubility Profile

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Compound of Interest

Compound Name: (4-Hydroxy-3-methylphenyl)boronic acid
CAS No.: 762263-66-1
Cat. No.: B1391339

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Executive Summary

(4-Hydroxy-3-methylphenyl)boronic acid (CAS 762263-66-1) is a functionalized arylboronic acid critical in medicinal chemistry for Suzuki-Miyaura cross-coupling and the development of boronic acid-based proteasome inhibitors. Its solubility profile is governed by two competing equilibria: dehydration (forming boroxine trimers) and ionization (forming boronate anions).[1]

This guide provides a technical analysis of its solubility behavior, establishing DMSO and Methanol as primary stock solvents while detailing the pH-dependent aqueous solubility essential for biological screening and synthetic optimization.

Physicochemical Identity & Properties[2][3][4][5][6][7][8][9]

Property	Detail
Chemical Name	(4-Hydroxy-3-methylphenyl)boronic acid
CAS Number	762263-66-1
Molecular Formula	C ₇ H ₉ BO ₃
Molecular Weight	151.96 g/mol
Structure	Phenyl ring substituted with -B(OH) ₂ (C1), -CH ₃ (C3), -OH (C4)
Physical Form	White to off-white solid
pKa (Calculated)	~9.2 (Boronic Acid), ~10.0 (Phenolic -OH) [1, 2]

Structural Impact on Solubility

Unlike simple phenylboronic acid, this compound possesses a phenolic hydroxyl group.[1] This dual-functionality creates a unique solubility window:

- **Hydrophilicity:** The phenolic -OH increases polarity, slightly improving water solubility compared to non-hydroxylated analogs.
- **Boroxine Formation:** Like all arylboronic acids, it exists in equilibrium with its cyclic trimer (boroxine) in the solid state and in non-polar solvents.[1] This anhydride form is less soluble in water but highly soluble in organic media.[1]

Solubility Matrix

The following data summarizes the solubility behavior based on structural class properties (Hydroxylated Arylboronic Acids) and thermodynamic principles.

Solvent	Solubility Rating	Estimated Conc.	Usage Recommendation
DMSO	High	> 50 mg/mL	Primary Stock Solution. Prevents boroxine precipitation.
Methanol/Ethanol	High	> 30 mg/mL	Good for intermediate dilutions; avoid for long-term storage due to esterification.
THF	Moderate-High	> 20 mg/mL	Suitable for synthetic reactions; ensure anhydrous conditions to limit protodeboronation.
Water (pH 7)	Low	< 5 mg/mL	Poor solubility in neutral media due to molecular aggregation. [1]
Water (pH > 10)	High	> 20 mg/mL	Soluble via Ionization. Forms boronate/phenolate anions. [1]
DCM/Chloroform	Moderate	Variable	Solubilizes the boroxine form; less effective for the free acid. [1]

“

Critical Note: Commercial samples often contain varying amounts of the boroxine anhydride.[1] This does not affect stoichiometry in Suzuki couplings (as water in the base hydrolyzes it), but it does affect gravimetric preparation of stock solutions.[1] Always verify concentration via HPLC or NMR if precision <1% is required.[1]

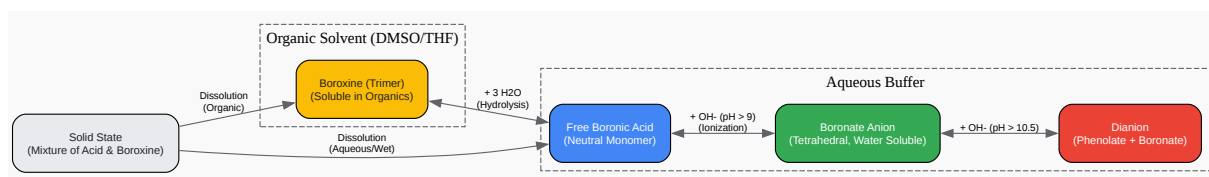
Mechanistic Solubility & Equilibria[1]

Understanding the species in solution is vital for assay reproducibility.[1] The compound does not simply "dissolve"; it equilibrates.[1]

The Equilibrium Network

In solution, CAS 762263-66-1 navigates three distinct states:

- Free Acid: The monomeric species (active in binding).[1]
- Boroxine (Anhydride): A cyclic trimer formed by dehydration.[1] Predominant in solid state and dry organic solvents.[1]
- Boronate Anion: The tetrahedral, negatively charged species formed at high pH.[1]



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Figure 1: Solubility equilibrium network showing the transition from solid state to dissolved species dependent on solvent and pH.[1]

pH-Dependent Solubility (The "pKa Effect")

The Hammett equation predicts the pKa of the boronic acid group to be approximately 9.2, slightly higher than phenylboronic acid (8.[1]8) due to the electron-donating methyl and hydroxy groups [3].

- pH < 8: The compound remains neutral and sparingly soluble.[1]
- pH 8–10: Formation of the boronate anion increases solubility.[1]
- pH > 10: Ionization of the phenolic proton (pKa ~10) creates a highly soluble dianion.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for biological screening or master stocks.[1]

- Weighing: Weigh 15.2 mg of **(4-Hydroxy-3-methylphenyl)boronic acid** into a 1.5 mL amber microcentrifuge tube.
 - Note: Amber tubes protect against potential photo-oxidative deboronation [4].
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
- Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]
 - Observation: The solution should be clear and colorless.[1]
- Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent boroxine precipitation.

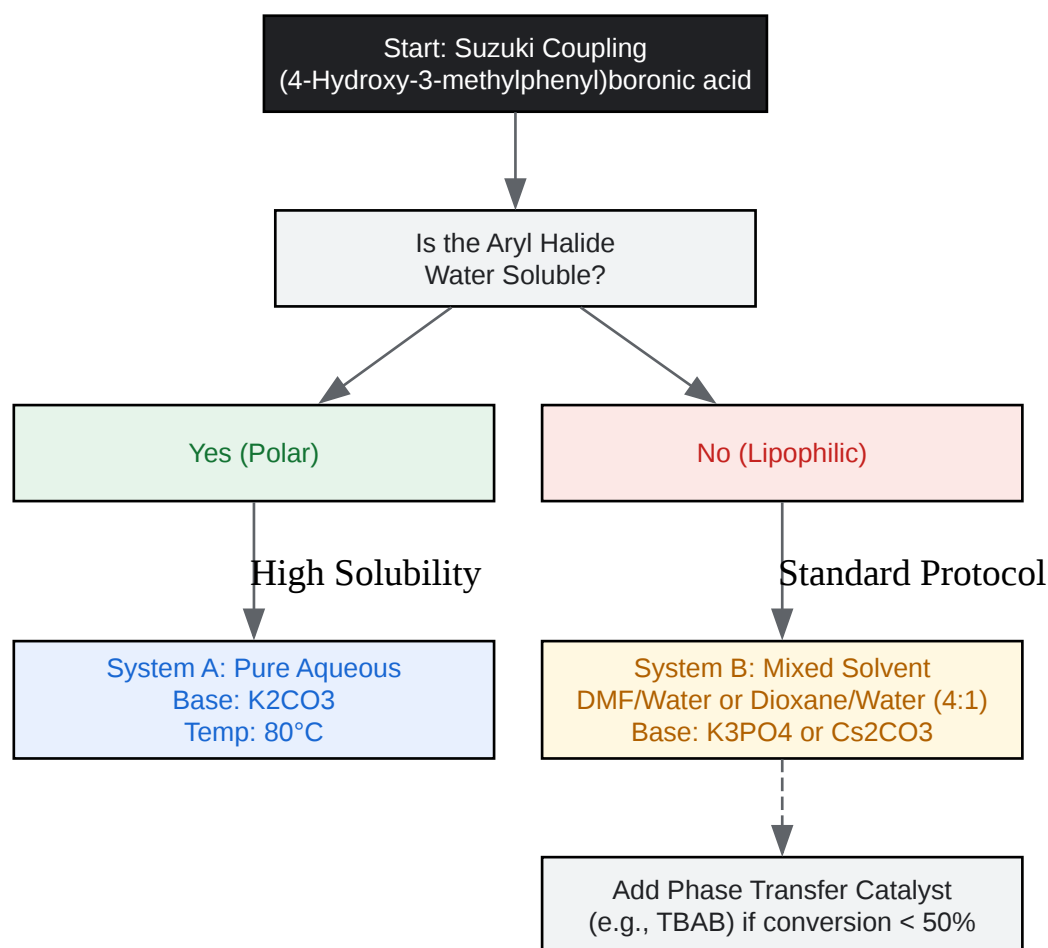
Protocol B: Thermodynamic Solubility Determination (Aqueous)

Use this to determine exact solubility in a specific buffer.^[1]

- Saturation: Add excess solid (~10 mg) to 0.5 mL of the target buffer (e.g., PBS pH 7.^[1]4) in a glass vial.
- Equilibration: Shake at 25°C for 24 hours.
- Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding).
 - Caution: Do not use Nylon filters, as boronic acids can interact with nylon matrices.^[1]
- Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Application: Suzuki-Miyaura Coupling Optimization

For synthetic chemists, solubility dictates the reaction rate.^[1] The choice of solvent system must balance the solubility of the organic halide and the boronic acid.^[1]



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Figure 2: Decision tree for solvent selection in Suzuki-Miyaura coupling reactions involving (4-Hydroxy-3-methylphenyl)boronic acid.

Mechanistic Insight for Synthesis

In mixed solvent systems (System B), the water component is non-negotiable.^[1] Water is required to:

- Hydrolyze the boroxine impurity back to the reactive boronic acid monomer.^[1]
- Solubilize the inorganic base (K₂CO₃/Cs₂CO₃) to facilitate the formation of the reactive boronate species (transmetallation precursor).^[1]

References

- Structural and physicochemical properties of boronic acids. Wiley-VCH. (2010).[\[1\]](#)[\[2\]](#) Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#)[\[1\]](#)
- Acidity Constants of Boronic Acids.Molecules. (2024). Correlates Hammett constants to pKa values for substituted arylboronic acids.
- Solubility of Isobutoxyphenylboronic Acids.Journal of Chemical & Engineering Data. (2020). Establishes solubility trends for alkoxy-substituted boronic acids in organic solvents. [\[1\]](#)
- Oxidative Stability of Boronic Acids.Chemical Reviews. (2015). Details the susceptibility of electron-rich arylboronic acids to oxidative deboronation. [\[1\]](#)
- Product Data: **(4-Hydroxy-3-methylphenyl)boronic acid**. BLDpharm / PubChem. CAS 762263-66-1 Identity Verification. [\[1\]](#)

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Sources

- [1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. application.wiley-vch.de \[application.wiley-vch.de\]](#)
- [3. scispace.com \[scispace.com\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)
- [5. chemimpex.com \[chemimpex.com\]](#)
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